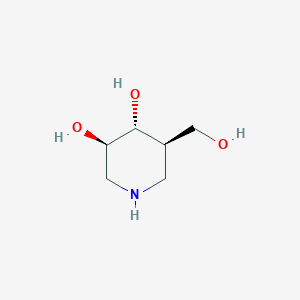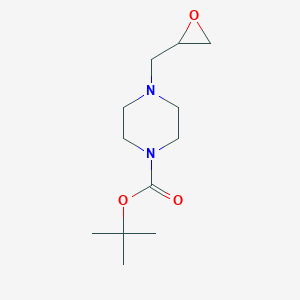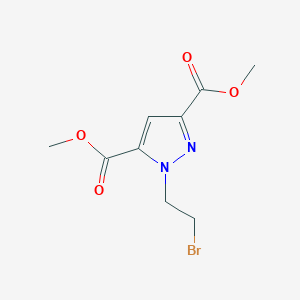
2-(Piridin-3-YL)anilina
Descripción general
Descripción
2-(Pyridin-3-yl)aniline is an organic compound that features a pyridine ring attached to an aniline moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and aniline. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
Target of Action
Similar compounds such as pyrimidines and indole derivatives have been known to interact with various inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are key to the compound’s anti-inflammatory effects .
Mode of Action
It has been designed as a removable directing group in promoting c–h amination mediated by cupric acetate . This suggests that it may interact with its targets by facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives .
Biochemical Pathways
Based on its structural similarity to pyrimidines and indole derivatives, it may influence pathways involving inflammatory mediators . The compound’s anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of these mediators .
Result of Action
Its role as a directing group in promoting c–h amination suggests that it may facilitate the formation of new bonds in benzamide derivatives . This could potentially lead to changes in the structure and function of these compounds.
Action Environment
It has been noted that the compound can effectively promote c–h amination with good functional group tolerance in air , suggesting that it may be stable under normal atmospheric conditions.
Análisis Bioquímico
Biochemical Properties
2-(Pyridin-3-YL)aniline has been found to interact with a variety of amines in the presence of cupric acetate, leading to the amination of the β-C (sp2)–H bonds of benzamide derivatives . This suggests that 2-(Pyridin-3-YL)aniline may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
The molecular mechanism of 2-(Pyridin-3-YL)aniline involves its role as a directing group in promoting C–H amination mediated by cupric acetate . It facilitates the amination of the β-C (sp2)–H bonds of benzamide derivatives, suggesting that it may interact with biomolecules involved in these reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Pyridin-3-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with aniline in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another method involves the use of 3-aminopyridine and benzaldehyde, followed by reduction. This route is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In industrial settings, the production of 2-(Pyridin-3-yl)aniline often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridine and aniline derivatives, which can be further utilized in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)aniline
- 2-(Pyridin-4-yl)aniline
- 3-(Pyridin-2-yl)aniline
Uniqueness
2-(Pyridin-3-yl)aniline is unique due to its specific positioning of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it exhibits distinct chemical behavior and biological activity, making it valuable for targeted applications .
Propiedades
IUPAC Name |
2-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHJHATMPCNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332667 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177202-83-4 | |
| Record name | 2-(PYRIDIN-3-YL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDIN-3-YLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
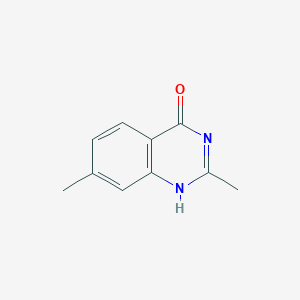
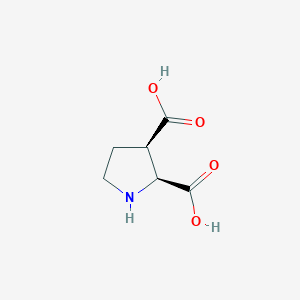
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)


